Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including bromine atoms, a methoxy group, a morpholine ring, and a benzoate ester. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the key intermediate, Methyl 3,5-dibromo-2-methoxybenzoate. This intermediate can be synthesized through the bromination of Methyl 2-methoxybenzoate using bromine in the presence of a suitable catalyst .
The next step involves the coupling of Methyl 3,5-dibromo-2-methoxybenzoate with 4-aminomorpholine under appropriate reaction conditions. This coupling reaction can be facilitated by using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The resulting product is then subjected to further purification and characterization to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The methoxy group and the morpholine ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The choice of solvent and reaction temperature can also significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the bromine atoms can lead to the formation of various substituted derivatives, while coupling reactions can result in the formation of complex biaryl compounds.
Scientific Research Applications
Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity can be explored in various biological assays to identify its effects on different biological targets.
Medicine: The compound can be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine atoms and the morpholine ring can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate include:
- Methyl 3,5-dibromo-2-methoxybenzoate
- 4-Aminomorpholine derivatives
- Other benzoate esters with similar functional groups
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine atoms and a morpholine ring makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C20H20Br2N2O5 |
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Molecular Weight |
528.2 g/mol |
IUPAC Name |
methyl 5-[(3,5-dibromo-2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H20Br2N2O5/c1-27-18-15(9-12(21)10-16(18)22)19(25)23-13-3-4-17(14(11-13)20(26)28-2)24-5-7-29-8-6-24/h3-4,9-11H,5-8H2,1-2H3,(H,23,25) |
InChI Key |
FGMBAQAUERMOML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Origin of Product |
United States |
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